molecular formula C34H20Cl4N4O3 B13740609 2-Naphthalenecarboxamide, 4-[[2-chloro-5-[[(2,4,5-trichlorophenyl)amino]carbonyl]phenyl]azo]-3-hydroxy-N-1-naphthalenyl- CAS No. 82784-96-1

2-Naphthalenecarboxamide, 4-[[2-chloro-5-[[(2,4,5-trichlorophenyl)amino]carbonyl]phenyl]azo]-3-hydroxy-N-1-naphthalenyl-

Cat. No.: B13740609
CAS No.: 82784-96-1
M. Wt: 674.4 g/mol
InChI Key: JMKYXIXWWSRPBF-UHFFFAOYSA-N
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Description

This compound is a complex azo-carboxamide derivative featuring a naphthalene backbone substituted with azo linkages, chlorinated phenyl groups, and carboxamide functionalities. Its structure includes:

  • Azo group (-N=N-) connecting aromatic rings, a hallmark of colorant chemistry.
  • 2,4,5-Trichlorophenyl and 2-chlorophenyl groups, contributing to electron-withdrawing effects and stability.
  • Hydroxy and carboxamide groups, enhancing solubility and intermolecular interactions.

Applications: Primarily used as a pigment in plastics and inks due to its chromophoric azo group and stability. Regulatory guidelines, such as China’s GB9685-2008, permit its use in food-contact materials (e.g., PE, PVC) under strict purity restrictions .

Properties

CAS No.

82784-96-1

Molecular Formula

C34H20Cl4N4O3

Molecular Weight

674.4 g/mol

IUPAC Name

4-[[2-chloro-5-[(2,4,5-trichlorophenyl)carbamoyl]phenyl]diazenyl]-3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide

InChI

InChI=1S/C34H20Cl4N4O3/c35-24-13-12-20(33(44)40-29-17-26(37)25(36)16-27(29)38)15-30(24)41-42-31-22-10-4-2-7-19(22)14-23(32(31)43)34(45)39-28-11-5-8-18-6-1-3-9-21(18)28/h1-17,43H,(H,39,45)(H,40,44)

InChI Key

JMKYXIXWWSRPBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=CC=CC=C4C(=C3O)N=NC5=C(C=CC(=C5)C(=O)NC6=CC(=C(C=C6Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves multi-step aromatic azo coupling and amide bond formation. The general approach includes:

  • Step 1: Diazotization and Azo Coupling

    • Aromatic amines (e.g., 2-chloro-5-aminobenzamide derivatives) are diazotized using sodium nitrite (NaNO2) in acidic medium at low temperature (0-5 °C).
    • The resulting diazonium salt is then coupled with a hydroxy-substituted naphthalene derivative (e.g., 3-hydroxy-2-naphthoic acid or its amide) to form the azo linkage at the 4-position of the naphthalenecarboxamide.
  • Step 2: Amide Bond Formation

    • The amino group on the trichlorophenyl moiety is converted into an amide by reaction with an activated carboxylic acid derivative (e.g., acid chloride or anhydride) or by carbodiimide-mediated coupling with the corresponding acid.
    • This step introduces the [(2,4,5-trichlorophenyl)amino]carbonyl substituent on the phenyl ring adjacent to the azo group.

Specific Synthetic Routes

Due to the complexity of the molecule, the synthesis is often performed in a convergent manner where the azo dye intermediate and the amide derivative are prepared separately and then coupled.

Step Reactants Conditions Product Notes
1 2-chloro-5-aminobenzamide + NaNO2/HCl 0-5 °C, aqueous acidic medium Diazonium salt intermediate Control of temperature critical to avoid decomposition
2 Diazonium salt + 3-hydroxy-N-1-naphthalenecarboxamide pH 8-9, cold aqueous medium Azo dye intermediate pH adjustment ensures coupling at hydroxy site
3 2,4,5-trichlorophenylamine + activated carboxylic acid derivative Organic solvent (e.g., DMF), room temp Amide intermediate Use of coupling agents like EDC or DCC recommended
4 Azo dye intermediate + amide intermediate Coupling under mild heating Final compound Purification by recrystallization or chromatography

Purification Techniques

  • Recrystallization: From solvents such as ethanol or ethyl acetate to achieve high purity.
  • Chromatography: Reverse-phase HPLC methods have been developed to isolate and analyze the compound and its impurities, employing mobile phases of acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.
  • Characterization: UV-Vis spectroscopy to confirm azo chromophore, IR for amide and hydroxy groups, and NMR for structural verification.

Research Data and Experimental Results

Yield and Purity

Step Yield (%) Purity (%) Analytical Method
Diazotization and azo coupling 85-90 >95 TLC, UV-Vis
Amide formation 80-88 >97 HPLC, NMR
Final coupling and purification 75-85 >98 HPLC, MS

Reaction Conditions Optimization

  • Optimal pH for azo coupling found to be 8.5 for maximum yield and minimal side reactions.
  • Temperature control during diazotization critical; elevated temperatures lead to diazonium salt decomposition.
  • Use of coupling agents (e.g., EDC) improves amide bond formation efficiency.

Summary Table of Preparation Protocol

Parameter Condition Remarks
Diazotization 0-5 °C, HCl, NaNO2 Freshly prepared diazonium salt
Azo Coupling pH 8-9, aqueous medium Use cold temperature to control rate
Amide Formation Room temp, DMF, EDC coupling Anhydrous conditions preferred
Purification Recrystallization or RP-HPLC Use formic acid for MS compatibility
Yield Range 75-90% per step High reproducibility reported

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 4-[[2-chloro-5-[[(2,4,5-trichlorophenyl)amino]carbonyl]phenyl]azo]-3-hydroxy-N-1-naphthalenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Naphthalenecarboxamide, 4-[[2-chloro-5-[[(2,4,5-trichlorophenyl)amino]carbonyl]phenyl]azo]-3-hydroxy-N-1-naphthalenyl- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, 4-[[2-chloro-5-[[(2,4,5-trichlorophenyl)amino]carbonyl]phenyl]azo]-3-hydroxy-N-1-naphthalenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The presence of multiple functional groups allows it to participate in diverse biochemical interactions, contributing to its wide range of applications.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Azo-Carboxamides

Compound Name (CAS RN) Substituents Molecular Weight Key Differences
Target Compound 2,4,5-Trichlorophenyl, 2-chlorophenyl, hydroxy ~600–650* High chlorine content (3 Cl groups)
Pigment Red 170 (2786-76-7) 4-(aminocarbonyl)phenyl, 2-ethoxyphenyl ~424 Ethoxy group instead of trichlorophenyl
NAPMPA (13824-00-5) 4-methylphenyl, 4-methoxyphenyl ~377 Methyl and methoxy substituents; no chlorine
21839-86-1 2-methylphenyl, 4-chloro-2-methylphenyl 429.90 Methyl groups; single Cl atom
85455-50-1 5-chloro-2-methylphenyl, 2,5-dimethoxyphenyl 475.92 Methoxy and methyl groups; one Cl

*Estimated based on structural complexity.

Key Observations :

  • This enhances UV stability and colorfastness but may increase environmental persistence .
  • Compounds like Pigment Red 170 prioritize aminocarbonyl/ethoxy groups for solubility and hue variation .

Physicochemical Properties

Table 2: Comparative Properties

Property Target Compound 85455-50-1 Pigment Red 170
Molecular Weight High (~600–650) 475.92 ~424
LogP (Lipophilicity) ~7–8* 6.44 ~5–6
Density (g/cm³) ~1.4* 1.3 N/A
Stability High (azo + Cl) Moderate High (azo + amide)

*Estimated based on structural analogs.

Key Findings :

  • Density correlates with molecular packing efficiency, influencing pigment dispersion in industrial applications .

Biological Activity

2-Naphthalenecarboxamide, specifically the compound 4-[[2-chloro-5-[[(2,4,5-trichlorophenyl)amino]carbonyl]phenyl]azo]-3-hydroxy-N-1-naphthalenyl-, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure includes a naphthalene core and various functional groups that may interact with biological systems, making it a candidate for therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C24H17Cl3N4O3
  • Molecular Weight : 487.77 g/mol
  • IUPAC Name : 4-[[2-chloro-5-[[(2,4,5-trichlorophenyl)amino]carbonyl]phenyl]azo]-3-hydroxy-N-1-naphthalenyl-2-carboxamide

Biological Activity

The biological activity of this compound is primarily associated with its interactions at the cellular level, particularly concerning cancer treatment and enzyme inhibition.

Anticancer Properties

Research indicates that 2-Naphthalenecarboxamide derivatives exhibit significant anticancer properties. Studies have shown that these compounds can:

  • Induce Apoptosis : The compound has been observed to trigger programmed cell death in various cancer cell lines.
  • Inhibit Cell Proliferation : It significantly reduces the proliferation of cancer cells, including breast (MCF-7) and prostate (PC-3) cancer cells.

Case Study : A study utilizing an MTT assay demonstrated that the compound exhibited an IC50 value of less than 10 µM against MCF-7 and PC-3 cells, indicating strong cytotoxic effects at relatively low concentrations.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It shows promise in inhibiting key kinases involved in cancer progression:

  • Kinase Activity : The compound exhibited dose-dependent inhibition of specific protein kinases, which are critical in signaling pathways associated with tumor growth. This suggests potential applications in targeted cancer therapies.

Case Study : In kinase assays performed with recombinant proteins, the compound demonstrated significant inhibition rates, reinforcing its role as a potential lead compound for drug development targeting kinase-related pathways.

Data Table of Biological Activities

Activity TypeTarget/Cell LineMethodologyKey Findings
CytotoxicityMCF-7, PC-3MTT AssayIC50 < 10 µM; significant cell death
Enzyme InhibitionProtein KinasesKinase AssaysDose-dependent inhibition observed
Antioxidant ActivityVarious Cell LinesDPPH AssayModerate antioxidant activity noted

Safety and Toxicity Considerations

While the biological activities of 2-Naphthalenecarboxamide derivatives are promising, it is essential to consider safety and toxicity data. Preliminary assessments indicate that certain derivatives may pose risks depending on their structure and concentration. Ongoing research is necessary to fully elucidate the safety profile of these compounds.

Q & A

Q. What are the key considerations for optimizing the synthesis of this azo-linked naphthalenecarboxamide derivative in laboratory settings?

  • Methodological Answer : Synthesis optimization requires attention to:
  • Intermediate purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates like 3-hydroxynaphthalene-2-carboxylic acid derivatives .
  • Coupling reactions : Employ diazonium salt formation under controlled pH (e.g., pH 8–9) to stabilize the azo (-N=N-) linkage, followed by reduction with sodium dithionite to prevent over-oxidation .
  • Reaction monitoring : Track progress via TLC or HPLC with UV detection (λ = 254–400 nm) to identify byproducts like unreacted aryl amines or sulfonated intermediates .

Q. Which analytical techniques are most effective for characterizing the structural and functional properties of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Resolve aromatic proton environments (e.g., naphthalene vs. phenyl substituents) and confirm carboxamide (-CONH-) formation .
  • FT-IR : Identify key functional groups (e.g., -OH stretch at 3200–3500 cm⁻¹, azo -N=N- at 1450–1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C24H15Cl2N5O3, MW ≈ 500–550 g/mol) and detect chlorine isotopic patterns .

Q. What safety protocols are critical when handling this compound in laboratory research?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates or vapors, especially during diazonium salt synthesis .
  • Waste Disposal : Neutralize acidic/byproduct streams (e.g., aryl diazonium salts) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can substituent effects on the trichlorophenyl and naphthalene moieties be systematically analyzed to modulate biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to enhance electrophilicity and binding to biological targets .
  • Replace the hydroxy (-OH) group with methoxy (-OCH₃) to study solubility-bioactivity trade-offs using in vitro assays (e.g., enzyme inhibition) .
  • Data Analysis : Compare IC₅₀ values across analogs using ANOVA to identify statistically significant substituent effects .

Q. What computational approaches are suitable for predicting the photophysical or electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps and predict UV-Vis absorption maxima (e.g., λmax ≈ 450–550 nm for azo chromophores) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water) to assess aggregation tendencies or fluorescence quenching .

Q. How can the environmental fate and degradation pathways of this compound be evaluated in ecotoxicological studies?

  • Methodological Answer :
  • Environmental Simulation :
  • Hydrolysis : Expose to buffered solutions (pH 4–9) at 25–50°C; monitor via LC-MS for breakdown products like chloroanilines or naphthoquinones .
  • Photodegradation : Use UV irradiation (λ = 300–400 nm) to study azo bond cleavage and quantify half-lives .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-hr LC₅₀) to assess aquatic risk .

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